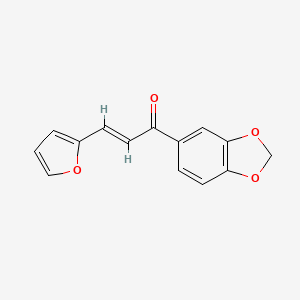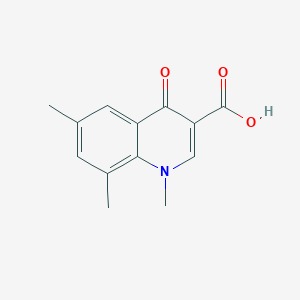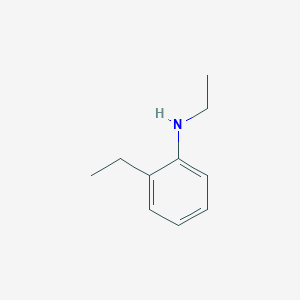
N,2-Diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-Diethylaniline is an organic compound with the molecular formula C10H15N. It is a colorless to yellowish liquid with an aniline-like odor. This compound is a derivative of aniline, where two ethyl groups are attached to the nitrogen atom. This compound is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,2-Diethylaniline can be synthesized through the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically involves heating aniline with ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:
C6H5NH2+2C2H5I→C6H5N(C2H5)2+2HI
Industrial Production Methods: Industrial production of this compound involves the continuous alkylation of aniline with ethyl chloride in the presence of an acid catalyst. The process is carried out in a reactor where aniline and ethyl chloride are continuously fed, and the product is continuously removed. The reaction conditions typically involve temperatures of 100-150°C and pressures of 1-5 atmospheres .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-ethyl-N-phenylacetamide and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form N-ethyl-N-phenylethylamine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form nitro and sulfonic acid derivatives. Common reagents include nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Nitric acid, sulfuric acid; conditions: concentrated acids, controlled temperatures.
Major Products Formed:
Oxidation: N-ethyl-N-phenylacetamide
Reduction: N-ethyl-N-phenylethylamine
Substitution: Nitro and sulfonic acid derivatives
Aplicaciones Científicas De Investigación
N,2-Diethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes, such as brilliant green and patent blue V. .
Biology: The compound is used in studies involving electron transfer processes and photophysical properties.
Industry: It is used as a reaction catalyst and as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of N,2-Diethylaniline involves its ability to act as a nucleophile in various chemical reactions. The nitrogen atom in the compound has a lone pair of electrons, making it reactive towards electrophiles. In biological systems, it can participate in electron transfer processes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
N,2-Diethylaniline can be compared with other similar compounds such as N,N-Dimethylaniline and N,N-Diethylbenzylamine:
N,N-Dimethylaniline: This compound has two methyl groups attached to the nitrogen atom instead of ethyl groups.
N,N-Diethylbenzylamine: This compound has a benzyl group attached to the nitrogen atom along with two ethyl groups.
Uniqueness of this compound: this compound is unique due to its specific reactivity and applications in dye synthesis and as a reducing agent in organic synthesis. Its ability to form stable complexes with borane and its use in photoinduced electron transfer studies further highlight its distinct properties .
Propiedades
IUPAC Name |
N,2-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTGBZMVHWJBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2564614.png)
![3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564615.png)

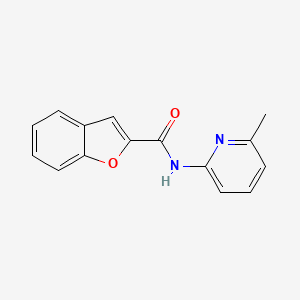
![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2564621.png)
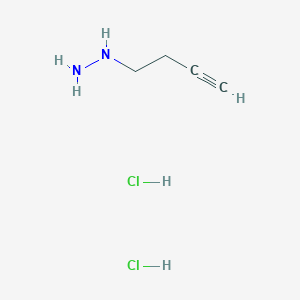
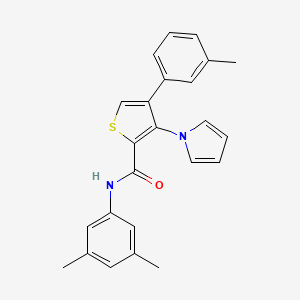
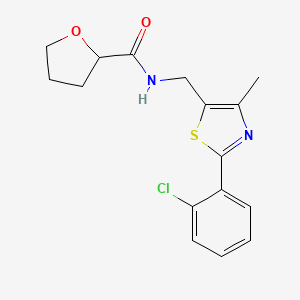
![2-[6-(2-Ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2564626.png)
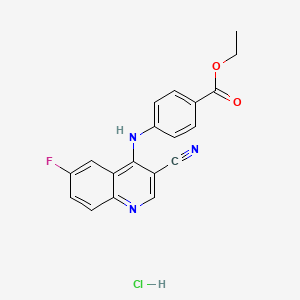
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide](/img/structure/B2564629.png)
